

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Amino-3-phenylquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

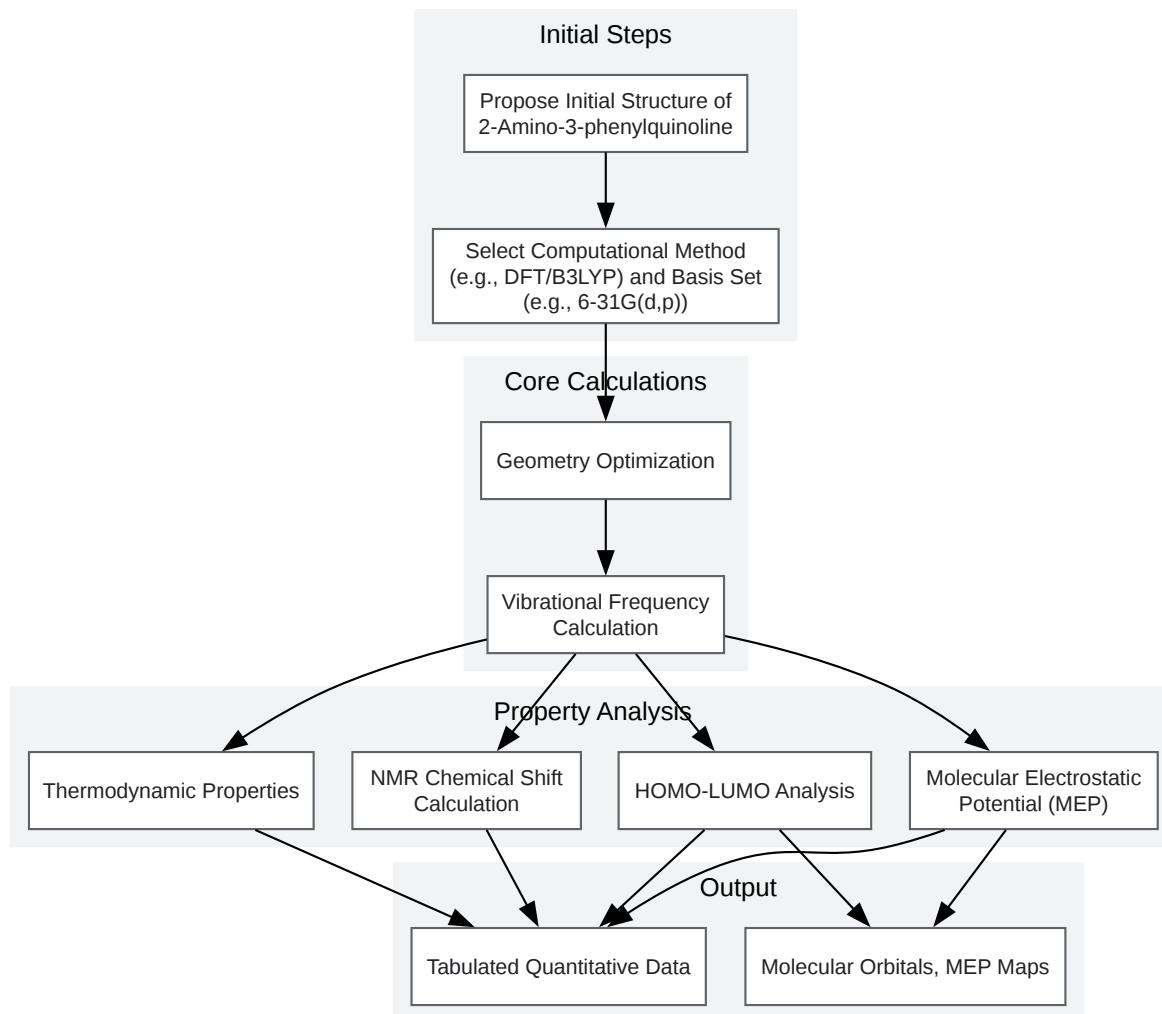
Compound of Interest

Compound Name: 2-Amino-3-phenylquinoline

Cat. No.: B1279982

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This technical guide provides a comprehensive overview of the quantum chemical studies of **2-Amino-3-phenylquinoline**, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantum chemical studies on this specific molecule, this guide synthesizes methodologies and presents representative data from closely related quinoline derivatives. This approach offers a robust framework for researchers to initiate and interpret their own computational and experimental investigations of **2-Amino-3-phenylquinoline**.

Molecular Structure and Computational Approach

2-Amino-3-phenylquinoline possesses a core quinoline scaffold with an amino group at the 2-position and a phenyl group at the 3-position. Its chemical formula is $C_{15}H_{12}N_2$ with a molecular weight of 220.27 g/mol .^{[1][2]} Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools to elucidate its three-dimensional structure, electronic properties, and vibrational spectra.

A typical computational workflow for studying **2-Amino-3-phenylquinoline** is outlined below. This process involves geometry optimization, frequency analysis to confirm the stability of the structure, and subsequent calculation of various molecular properties.

Computational Workflow for 2-Amino-3-phenylquinoline

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the quantum chemical analysis of **2-Amino-3-phenylquinoline**.

Experimental and Computational Methodologies

Computational Details: A Representative Protocol

Quantum chemical calculations for quinoline derivatives are frequently performed using Gaussian suite of programs. A widely adopted and effective methodology involves the B3LYP functional with the 6-31G(d,p) basis set for geometry optimization and frequency calculations.

[3]

Protocol for DFT Calculations:

- Geometry Optimization: The initial molecular structure of **2-Amino-3-phenylquinoline** is optimized in the gas phase using the DFT/B3LYP method with the 6-31G(d,p) basis set. This process finds the lowest energy conformation of the molecule.
- Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
- Electronic Property Calculation: Time-Dependent DFT (TD-DFT) with the B3LYP functional and 6-31G(d,p) basis set is employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3]
- NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method at the DFT/B3LYP/6-31G(d,p) level is used to predict the ¹H and ¹³C NMR chemical shifts.[3] The calculations can be performed in a solvent environment, such as DMSO, using a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM).[3]

Experimental Protocols

Synthesis of **2-Amino-3-phenylquinoline** (Illustrative)

The synthesis of **2-Amino-3-phenylquinoline** can be achieved through various organic synthesis routes. One common approach is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzophenone with a compound containing an activated methylene group adjacent to a carbonyl group. For instance, the reaction of 2-aminobenzophenone with a suitable nitrile under catalytic conditions can yield the desired product.

Spectroscopic Characterization:

- FTIR Spectroscopy (KBr Pellet Method):
 - A small amount of the synthesized **2-Amino-3-phenylquinoline** (1-2 mg) is intimately mixed with dry, IR-grade potassium bromide (KBr) (100-200 mg).
 - The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.
 - The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- NMR Spectroscopy:
 - A sample of **2-Amino-3-phenylquinoline** (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube.
 - ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Predicted and Representative Data

The following tables present a summary of expected and representative quantitative data for **2-Amino-3-phenylquinoline** based on studies of structurally similar compounds.

Vibrational Frequencies (FTIR)

The FTIR spectrum of **2-Amino-3-phenylquinoline** is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C functional groups. The table below lists representative experimental FTIR data for related 2-aminoquinoline derivatives.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Representative Experimental Data (cm ⁻¹) [Compound]	Reference
N-H Stretching (asymmetric)	3400 - 3500	3410 [2-amino-4-chloroquinoline-3-carbonitrile]	[3]
N-H Stretching (symmetric)	3300 - 3400	3390 [2-amino-4-chloroquinoline-3-carbonitrile]	[3]
Aromatic C-H Stretching	3000 - 3100	3118 [2-amino-4-chloroquinoline-3-carbonitrile]	[3]
C=N Stretching	1640 - 1680	1661 [2-amino-4-chloroquinoline-3-carbonitrile]	[3]
C=C Stretching (aromatic)	1450 - 1600	1558 [1-(4-phenylquinolin-2-yl)propan-1-one]	[4]

NMR Chemical Shifts

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical calculations can aid in the assignment of the experimental signals.

Representative ¹H NMR Data (in DMSO-d₆):

Proton	Expected Chemical Shift (ppm)	Representative Experimental Data (ppm) [Compound]	Reference
NH ₂	5.0 - 7.5	7.22 (s, 2H) [2-amino-4-chloroquinoline-3-carbonitrile]	[3]
Aromatic H (Quinoline)	7.0 - 8.5	7.40-7.96 [2-amino-4-chloroquinoline-3-carbonitrile]	[3]
Aromatic H (Phenyl)	7.0 - 7.8	7.37-7.55 [2-(4-amino)phenylquinoline]	[5]

Representative ¹³C NMR Data (in DMSO-d₆):

Carbon	Expected Chemical Shift (ppm)	Representative Experimental Data (ppm) [Compound]	Reference
C-NH ₂	155 - 160	156.49 (C4) [2-amino-4-chloroquinoline-3-carbonitrile]	[3]
Aromatic C (Quinoline)	115 - 150	95.87-149.90 [2-amino-4-chloroquinoline-3-carbonitrile]	[3]
Aromatic C (Phenyl)	125 - 140	119.0-139.7 [2-phenylquinoline]	[5]

Electronic Properties

The energies of the HOMO and LUMO are crucial for understanding the electronic transitions, reactivity, and stability of a molecule. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Parameter	Description	Expected Value (eV)
E(HOMO)	Energy of the Highest Occupied Molecular Orbital	-5.0 to -6.5
E(LUMO)	Energy of the Lowest Unoccupied Molecular Orbital	-1.0 to -2.5
Energy Gap (ΔE)	$E(\text{LUMO}) - E(\text{HOMO})$	3.0 to 4.5

Visualizations of Molecular Properties

Molecular Structure

The optimized molecular structure of **2-Amino-3-phenylquinoline** provides insights into bond lengths, bond angles, and dihedral angles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-Amino-3-phenylquinoline AldrichCPR 36926-84-8 [sigmaaldrich.com]
- 3. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Amino-3-phenylquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279982#quantum-chemical-studies-of-2-amino-3-phenylquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com